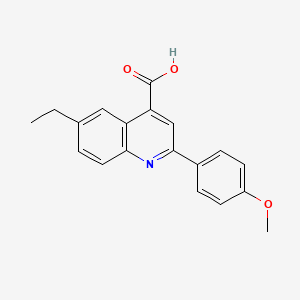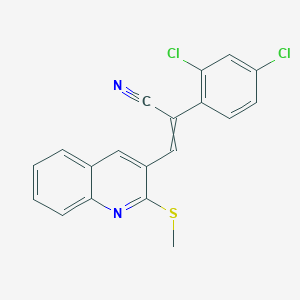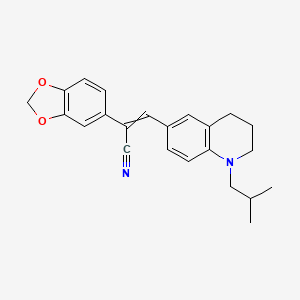
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (EMPCA) is a synthetic organic compound derived from quinoline and phenol. It is an aromatic compound with a molecular formula of C14H14O3. EMPCA is a versatile compound with a wide range of applications in scientific research and laboratory experiments. It is widely used as a reactant in the synthesis of other compounds, as well as a catalyst in various chemical reactions. EMPCA has also been studied for its potential therapeutic effects, including its ability to act as an anti-inflammatory agent and its potential to inhibit the growth of cancer cells.
Scientific Research Applications
Synthesis and Material Science
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives are involved in various synthesis processes due to their relevance in pharmaceuticals and material science. For instance, the practical and large-scale synthesis of structurally related quinoline derivatives, utilizing readily available starting materials, highlights their importance in pharmaceutical manufacturing (Bänziger et al., 2000). Moreover, the novel synthesis of quinoline-3-carboxylic acid derivatives showcases innovative routes in organic chemistry, contributing to the development of new compounds with potential material and medicinal applications (Gao et al., 2011).
Biomedical Analysis
A significant application of related quinoline compounds is in the field of biomedical analysis. For example, the novel fluorophore 6-methoxy-4-quinolone demonstrates strong fluorescence across a wide pH range in aqueous media, underscoring its potential as a fluorescent labeling reagent in biomedical assays (Hirano et al., 2004).
Antimicrobial Applications
The antimicrobial evaluation of new quinoline derivatives, including those structurally similar to this compound, reveals their significance in developing new antibacterial agents. These studies not only provide insight into the antimicrobial potential of quinoline compounds but also open avenues for novel drug development against resistant microbial strains (Kumar & Kumar, 2021).
Photophysical Studies
The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, including those related to this compound, provides valuable insights into the photophysical properties of these compounds. Such studies are crucial for the development of new fluorescent materials with applications in sensing, imaging, and light-emitting devices (Padalkar & Sekar, 2014).
Mechanism of Action
Target of Action
Quinoline derivatives have been found to inhibit a variety of protein kinases , suggesting that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid may also interact with these proteins.
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . It is possible that this compound acts in a similar manner.
Pharmacokinetics
It has been suggested that quinoline-containing compounds possess excellent oral pharmacokinetics .
Result of Action
Quinoline derivatives have been found to exhibit antiviral activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions suggest that the compound may modulate phosphate metabolism and signaling pathways involving these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of c-MET, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking simulations have revealed that the compound interacts with the active sites of target enzymes, thereby inhibiting their activity . Additionally, it may induce conformational changes in proteins, altering their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic processes influence the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes and accumulates in certain tissues, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate its subcellular distribution and activity.
Properties
IUPAC Name |
6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-4-9-17-15(10-12)16(19(21)22)11-18(20-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSFINYLDLHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210617 | |
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861412-41-1 | |
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861412-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)













